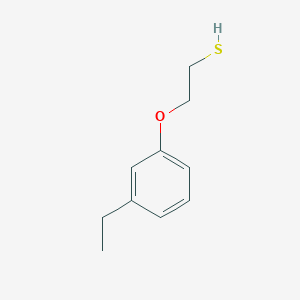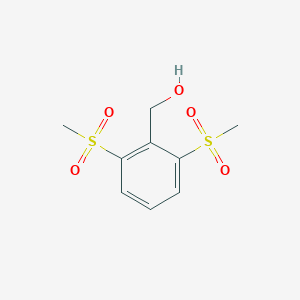
(2,6-Dimethanesulfonylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethanesulfonylphenyl)methanol is an organic compound with the molecular formula C9H12O5S2 It is characterized by the presence of two methanesulfonyl groups attached to a phenyl ring, with a methanol group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethanesulfonylphenyl)methanol typically involves the sulfonation of a phenylmethanol derivative. One common method includes the reaction of phenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methanesulfonyl groups at the 2 and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: (2,6-Dimethanesulfonylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
- Oxidation of the hydroxyl group yields aldehydes or carboxylic acids.
- Reduction of the sulfonyl groups results in thiol derivatives.
- Substitution reactions produce various functionalized phenylmethanol derivatives.
科学的研究の応用
(2,6-Dimethanesulfonylphenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2,6-Dimethanesulfonylphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
Phenylmethanol: Lacks the methanesulfonyl groups, resulting in different reactivity and applications.
2,6-Dimethylphenol: Contains methyl groups instead of methanesulfonyl groups, leading to distinct chemical properties.
Methanesulfonylphenol: Similar structure but without the methanol group, affecting its solubility and reactivity.
Uniqueness: (2,6-Dimethanesulfonylphenyl)methanol is unique due to the presence of both methanesulfonyl and methanol groups, which confer specific reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H12O5S2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC名 |
[2,6-bis(methylsulfonyl)phenyl]methanol |
InChI |
InChI=1S/C9H12O5S2/c1-15(11,12)8-4-3-5-9(7(8)6-10)16(2,13)14/h3-5,10H,6H2,1-2H3 |
InChIキー |
WLLFCRKGDHMDSM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


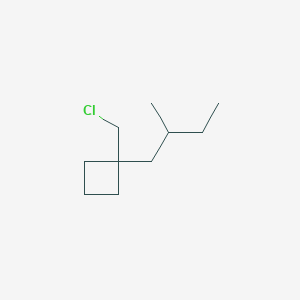

![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
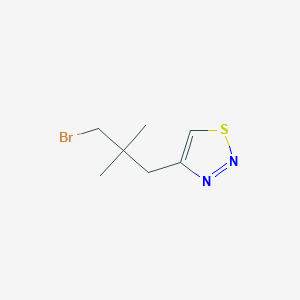
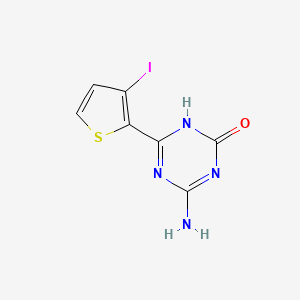
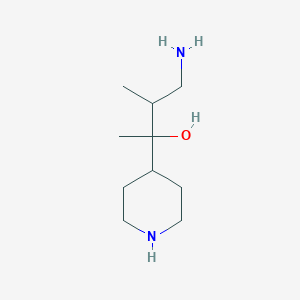
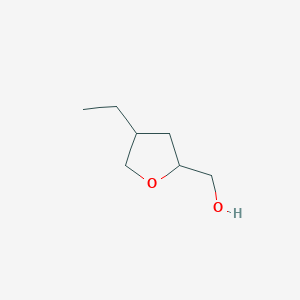
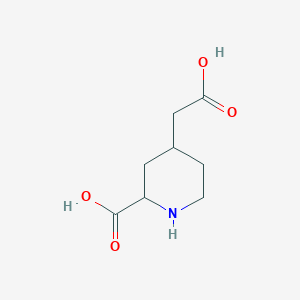
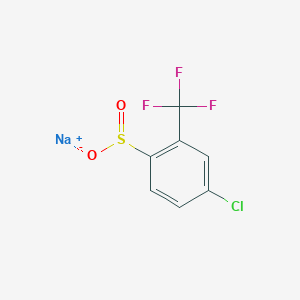
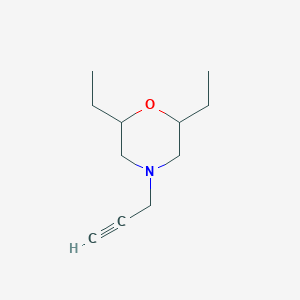
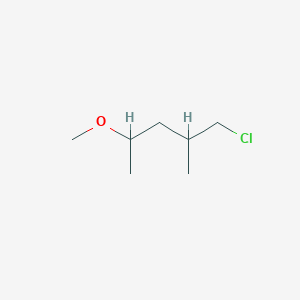

![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
